molecular formula C11H8F5N3O3 B605819 Azido-PEG1-PFP ester CAS No. 1807505-32-3

Azido-PEG1-PFP ester

Cat. No.: B605819
CAS No.: 1807505-32-3
M. Wt: 325.2
InChI Key: MXTGUBUPWMDFOW-UHFFFAOYSA-N
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Description

Azido-PEG1-PFP ester is a polyethylene glycol-based compound that contains both an azide group and a pentafluorophenyl ester group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry applications. The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, while the pentafluorophenyl ester group is a good leaving group that can react with primary amines.

Mechanism of Action

Target of Action

Azido-PEG1-PFP ester primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is used to label the primary amines (-NH2) of these targets .

Mode of Action

The compound contains an azide group that enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase the water solubility of this reagent , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of stable amide bonds . The PFP ester is an amine reactive, activated ester . PFP esters form stable amide bonds and are less likely to undergo hydrolysis compared to other amine reactive moieties .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is recommended to be stored at -20°C . The hydrophilic PEG spacer in the compound increases its solubility in aqueous environments , which can influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG1-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and pentafluorophenyl ester groups onto a polyethylene glycol backbone. The typical synthetic route involves the following steps:

    Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride.

    Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.

    Formation of Pentafluorophenyl Ester: The azido-PEG intermediate is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG1-PFP ester undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazole rings.

    Substitution Reactions: The pentafluorophenyl ester group can react with primary amines to form amide bonds.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

    Substitution Reactions: Requires primary amines and a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Triazole Derivatives: Formed from CuAAC reactions.

    Amide Derivatives: Formed from substitution reactions with primary amines.

Scientific Research Applications

Azido-PEG1-PFP ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Azido-PEG1-PFP ester is unique due to its combination of azide and pentafluorophenyl ester groups. Similar compounds include:

  • Azido-PEG2-PFP ester
  • Azido-PEG3-PFP ester
  • Azido-PEG4-PFP ester

These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility and reactivity. This compound is particularly useful for applications requiring a shorter PEG linker.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F5N3O3/c12-6-7(13)9(15)11(10(16)8(6)14)22-5(20)1-3-21-4-2-18-19-17/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTGUBUPWMDFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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